4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide
Description
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic nomenclature of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrobromide follows established International Union of Pure and Applied Chemistry protocols for fused heterocyclic systems. The compound exhibits the molecular formula C₆H₁₁Br₂N₃S with a molecular weight of 317.05 grams per mole. The International Union of Pure and Applied Chemistry name specifically designates the compound as 4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-amine;dihydrobromide, emphasizing the fusion pattern between the thiazole and pyridine rings.
The structural designation [5,4-c] indicates the specific fusion pattern where the thiazole ring is attached to the pyridine ring at positions 5 and 4, creating a bicyclic system with the c-orientation. This nomenclature distinguishes it from related isomeric compounds such as thiazolo[4,5-c]pyridine, which exhibits a different fusion pattern. The tetrahydro prefix indicates the saturation of the pyridine ring at positions 4, 5, 6, and 7, resulting in a partially saturated bicyclic system that influences both chemical reactivity and physical properties.
The isomeric considerations for this compound system reveal multiple possible structural variants within the thiazolopyridine family. The related compound 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine represents a methylated derivative with the molecular formula C₇H₁₁N₃S, demonstrating how substitution patterns can modify the basic structural framework. The positioning of the amino group at the 2-position of the thiazole ring creates specific electronic and steric properties that distinguish this compound from other positional isomers.
The stereochemical considerations for the tetrahydropyridine portion involve potential conformational flexibility, particularly in the saturated six-membered ring. The envelope conformation typically adopted by similar tetrahydropyridine systems influences the overall molecular geometry and affects intermolecular interactions. The comparison with related structures, such as the dihydrochloride salt analog, reveals how counterion selection impacts molecular organization while maintaining the core bicyclic structure.
Crystallographic Analysis of Bicyclic Thiazolo-Pyridine Core
The crystallographic analysis of thiazolopyridine-containing compounds provides essential insights into the structural organization of the bicyclic core system. Related thiazolopyridine structures demonstrate characteristic features that inform understanding of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrobromide architecture. The bicyclic thiazolopyridine core exhibits specific geometric parameters that influence both molecular stability and intermolecular interactions.
Crystallographic studies of analogous thiazolopyridine compounds reveal that the five-membered thiazole ring typically adopts an envelope conformation with specific puckering parameters. In related structures, the five-membered rings demonstrate flattened envelope conformations with dihedral angles ranging from 21.38° to 31.59° between different molecular fragments. The puckering parameters for these systems typically show Q values between 0.226 and 0.332 angstroms, indicating moderate ring distortion from planarity.
The tetrahydropyridine portion of the bicyclic system contributes additional conformational complexity through its saturated six-membered ring structure. The planarity between the thiazole and pyridine rings is typically well-maintained, with dihedral angles between the five- and six-membered rings often less than 6°, indicating effective π-electron delocalization across the bicyclic system. This near-planar arrangement facilitates electronic communication between the two ring systems and influences the chemical reactivity of the amino substituent.
The amino group positioned at the 2-position of the thiazole ring creates specific geometric constraints that affect molecular packing in crystal structures. The electron-donating nature of the amino group influences the electronic distribution throughout the bicyclic system, potentially affecting both intra- and intermolecular hydrogen bonding patterns. The positioning of this functional group also creates opportunities for specific intermolecular interactions that stabilize crystal packing arrangements.
The comparison of the dihydrobromide salt with related dihydrochloride analogs reveals how counterion size affects crystal packing while maintaining similar core geometries. The larger bromide ions compared to chloride ions typically require modified packing arrangements to accommodate the increased ionic radius, potentially affecting unit cell parameters and molecular organization within the crystal lattice.
Protonation States and Counterion Interactions in Dihydrobromide Salt
The formation of the dihydrobromide salt involves protonation of the basic nitrogen centers within the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine molecule, creating a doubly charged cationic species balanced by two bromide counterions. The protonation pattern reflects the relative basicity of the available nitrogen sites, with the pyridine nitrogen and the amino group nitrogen serving as the primary protonation sites.
The pyridine nitrogen within the tetrahydropyridine ring represents a particularly favorable protonation site due to its sp³ hybridization and lone pair availability. The electron density distribution within the bicyclic system influences the protonation preferences, with the saturated pyridine nitrogen typically exhibiting higher basicity compared to aromatic nitrogen centers. The amino group at the 2-position provides the second protonation site, creating a dicationic species that requires two counterions for charge neutralization.
| Protonation Site | Expected pKa Range | Hybridization | Electronic Environment |
|---|---|---|---|
| Tetrahydropyridine Nitrogen | 9-11 | sp³ | Electron-rich, saturated |
| 2-Amino Group | 4-6 | sp³ | Conjugated with thiazole |
| Thiazole Nitrogen | 2-3 | sp² | Aromatic, less basic |
The bromide counterions interact with the protonated nitrogen centers through electrostatic interactions and hydrogen bonding. The larger ionic radius of bromide ions compared to chloride ions influences the crystal packing arrangements and may affect the solubility properties of the salt. The dihydrobromide formation provides enhanced crystallinity and stability compared to the free base form, facilitating purification and handling of the compound.
The counterion interactions extend beyond simple electrostatic attraction to include specific hydrogen bonding patterns between the protonated nitrogen centers and the bromide anions. These interactions contribute to the overall stability of the salt form and influence the dissolution behavior in various solvents. The comparison with the dihydrochloride analog reveals how counterion selection affects physical properties while maintaining similar protonation states.
The ionic character of the dihydrobromide salt significantly influences its physical properties, including solubility, melting point, and hygroscopic behavior. The presence of two bromide counterions creates a highly ionic compound with enhanced water solubility compared to the neutral parent compound. The charge distribution within the salt affects intermolecular interactions and packing arrangements in both solid state and solution phases.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S.2BrH/c7-6-9-4-1-2-8-3-5(4)10-6;;/h8H,1-3H2,(H2,7,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYOBFPJSWHLHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The core synthesis strategy involves the cyclization of appropriate precursors, primarily through the reaction of 2-aminothiazole derivatives with aldehydes or ketones under controlled conditions:
Cyclization Reaction: The thiazolopyridine ring is constructed by reacting 2-aminothiazole with suitable aldehydes or ketones. This step often requires acidic or basic catalysts and heating to promote ring closure efficiently.
Catalysts and Conditions: Both acidic catalysts (e.g., hydrochloric acid) and basic catalysts (e.g., triethylamine, DBU) have been employed depending on the precursor reactivity and desired reaction rate. Heating typically ranges from ambient temperature to reflux conditions to facilitate cyclization.
Protection/Deprotection Steps: In some synthetic pathways, intermediates are protected with tert-butoxycarbonyl (Boc) groups to stabilize amine functionalities during subsequent reactions. Deprotection is achieved using acids such as trifluoroacetic acid or hydrogen chloride in solvents like dichloromethane or ethyl acetate at room temperature.
Salt Formation: The free base of the compound is converted to the dihydrobromide salt by treatment with hydrobromic acid to improve solubility and stability for handling and further applications.
Industrial Production Methods
Industrial-scale synthesis focuses on optimizing yield, purity, and cost-effectiveness:
Large-Scale Cyclization: The cyclization is performed in bulk using optimized catalyst concentrations and reaction times, often in aromatic hydrocarbon solvents such as toluene.
Purification: Purification involves recrystallization from solvent mixtures like acetonitrile-water or chromatographic techniques using ethyl acetate/hexane gradients to remove impurities and isolate the pure dihydrobromide salt.
Intermediate Stabilization: Intermediates are often isolated as stable salts (e.g., hydrochloride salts) to facilitate handling and storage before final conversion to the dihydrobromide form.
Detailed Synthetic Example
A representative synthetic sequence includes:
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1. | Reaction of 2-aminothiazole with aldehyde/ketone, acidic/basic catalyst, heating | Cyclization to form thiazolopyridine core | High yield under optimized conditions |
| 2. | Boc protection of amine groups (if applicable) | Stabilizes intermediate for further reactions | Confirmed by ¹H NMR (Boc singlet at δ ~1.4 ppm) |
| 3. | Deprotection with trifluoroacetic acid or HCl in dichloromethane or ethyl acetate at 20°C for 1–3 hours | Removal of Boc protecting group | Yields ~85–90% pure amine |
| 4. | Salt formation with hydrobromic acid | Conversion to dihydrobromide salt | Enhances solubility and stability |
Mechanistic Insights and Research Findings
The cyclization mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by ring closure to form the fused thiazolopyridine system.
Protection with Boc groups prevents side reactions on the amine during multi-step syntheses and facilitates purification.
Spectroscopic techniques such as ¹H NMR and mass spectrometry are essential for confirming the structure and purity of intermediates and final products.
Purification strategies including recrystallization and chromatography are critical for obtaining pharmaceutical-grade material.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Materials | 2-Aminothiazole, aldehydes or ketones |
| Key Reaction | Cyclization under acidic/basic catalysis |
| Catalysts | HCl, trifluoroacetic acid, triethylamine, DBU |
| Protection | Boc protection of amine groups |
| Deprotection | Acidic treatment (TFA, HCl) at room temperature |
| Salt Formation | Reaction with hydrobromic acid to form dihydrobromide salt |
| Purification | Recrystallization (acetonitrile-water), chromatography (ethyl acetate/hexane) |
| Typical Yields | 85–90% for deprotection and salt formation steps |
| Industrial Solvents | Toluene, dichloromethane, ethyl acetate |
Key Research and Patent Contributions
Patented processes describe efficient production of intermediates via sulfur powder and cyanamide-mediated ring formation, bromination, methylation, and cyanation steps leading to the thiazolopyridine core (US Patent US8058440B2).
Industrial methods emphasize fewer steps and inexpensive starting materials to optimize cost and scalability.
Research data confirm that intermediates and final products are isolated as stable salts to improve handling and storage.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Notable applications include:
- Antimicrobial Activity : Research indicates that derivatives of thiazolo[5,4-c]pyridine exhibit antimicrobial properties against a range of pathogens. Studies have shown that modifications in the thiazole ring can enhance efficacy against resistant strains of bacteria .
- Anticancer Properties : Some studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves interference with cellular signaling pathways crucial for cancer cell survival .
Neuropharmacology
The compound's structure suggests potential neuroactive properties. Investigations have focused on:
- Cognitive Enhancement : Preliminary studies indicate that compounds similar to 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine may improve cognitive functions and memory retention in animal models. This is attributed to their action on neurotransmitter systems such as acetylcholine and dopamine .
Synthetic Chemistry
The synthesis of 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide has been explored extensively:
- Synthetic Routes : Various synthetic methods have been developed to produce this compound efficiently. For instance, a notable reaction involves the use of sodium hydroxide and ammonium chloride in ethanol under reflux conditions to achieve high yields (up to 91%) .
Biological Assays
The compound has been subjected to various biological assays to evaluate its pharmacological profiles:
| Assay Type | Description | Results |
|---|---|---|
| Antibacterial Activity | Tested against Gram-positive and Gram-negative bacteria | Significant inhibition observed |
| Cytotoxicity | Evaluated on cancer cell lines (e.g., HeLa) | Induced apoptosis at high concentrations |
| Neuroactivity | Assessed for effects on cognitive functions in rodent models | Positive enhancement noted |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University demonstrated that a derivative of 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested in vitro and exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.
Case Study 2: Neuropharmacological Effects
In a double-blind study involving aged rats, administration of the compound resulted in improved performance on memory tasks compared to control groups. The results suggest that the compound may enhance synaptic plasticity and cognitive function through modulation of cholinergic pathways.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazolo-Pyridine Core
Structural analogs differ in substituents on the tetrahydrothiazolo[5,4-c]pyridine scaffold, altering physicochemical and pharmacological properties.
Table 1: Substituent-Based Analogs
Key Findings :
Salt Forms and Derivatives
Salt forms modify solubility and stability for pharmaceutical formulations.
Table 2: Salt and Derivative Forms
Biological Activity
4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H10Br2N2S
- Molecular Weight : 293.04 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
1. Anticonvulsant Activity
Research indicates that thiazole derivatives exhibit anticonvulsant properties. For instance, derivatives similar to 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine have shown efficacy in reducing seizure activity in animal models. A study highlighted a compound with a thiazole structure that eliminated the tonic extensor phase in seizures and provided 100% protection against induced convulsions .
2. Antitumor Activity
The compound has demonstrated potential as an antitumor agent. Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example:
- IC50 Values : Certain thiazole-containing compounds showed IC50 values as low as 1.61 µg/mL against specific cancer cell lines .
- Mechanism of Action : The presence of electron-donating groups in the structure enhances cytotoxicity through interactions with cellular targets involved in proliferation and survival pathways.
3. Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial activities. In vitro studies have shown that certain derivatives possess significant antibacterial effects comparable to standard antibiotics . The presence of specific functional groups in the thiazole ring is crucial for enhancing these activities.
Structure-Activity Relationships (SAR)
Understanding the SAR of thiazole derivatives is essential for optimizing their biological activities:
| Functional Group | Effect on Activity |
|---|---|
| Methyl Group | Enhances cytotoxicity |
| Electron-Drawing Groups | Increases antimicrobial potency |
| Amino Groups | Critical for anticonvulsant activity |
Case Study 1: Anticonvulsant Efficacy
A study evaluated a series of thiazole derivatives for their anticonvulsant effects using the pentylenetetrazol (PTZ) model. One compound exhibited significant protection against seizures at doses lower than those required for standard treatments .
Case Study 2: Antitumor Activity
In another investigation focusing on cancer treatment, a compound structurally related to 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine was tested against A-431 and Jurkat cell lines. The results indicated that modifications in the thiazole structure led to enhanced potency compared to traditional chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide, and how are intermediates stabilized?
- Methodology : The compound is synthesized via multi-step protocols involving cyclization and salt formation. For example, a tert-butyl-protected intermediate is prepared using 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, followed by deprotection and coupling with ethyl oxalate derivatives in the presence of bases like triethylamine or DBU . Stabilization of intermediates is achieved using Boc (tert-butoxycarbonyl) protection, as demonstrated in the synthesis of related thiazolo-pyridine derivatives .
Q. How is structural confirmation performed using spectroscopic techniques?
- Methodology : ¹H NMR is critical for verifying the bicyclic thiazolo-pyridine core. Key signals include aromatic protons (δ 7.0–8.0 ppm) and methyl/methylene groups (δ 1.4–3.5 ppm). For example, tert-butyl-protected intermediates show a singlet at δ 1.41 ppm for the Boc group . Mass spectrometry (MS) confirms molecular weight, while IR identifies functional groups like amines and thiazole rings .
Q. What are the common purification strategies for this compound?
- Methodology : Column chromatography with gradients of ethyl acetate/hexane is widely used to isolate intermediates . Final products are often recrystallized from acetonitrile-water mixtures or triturated with ethyl acetate to remove impurities .
Advanced Research Questions
Q. How is this compound utilized as a pharmacophore in drug development?
- Methodology : The thiazolo-pyridine scaffold is a key structural motif in anticoagulants like Edoxaban. It acts as a core fragment in Factor Xa inhibitors, where its bicyclic system enhances binding affinity to serine proteases. Modifications at the 5-methyl position improve metabolic stability . Derivatives like N-(5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide have been explored for kinase inhibition .
Q. How can synthetic yields be optimized for large-scale production?
- Methodology : Yield improvements (up to 83%) are achieved via:
- Base selection : Strong bases like DBU or sodium carbonate enhance coupling efficiency .
- Temperature control : Reactions at 70°C accelerate amide bond formation while minimizing side products .
- Catalytic systems : Palladium-based catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura cross-coupling for functionalized derivatives .
Q. What strategies are employed to study structure-activity relationships (SAR) in derivatives?
- Methodology : Systematic substitution at the 5-position (e.g., methyl, isopropyl) and thiazole ring modifications are evaluated using in vitro assays. For example:
- Methyl groups improve lipophilicity (logP ~1.2) and bioavailability .
- Halogenated derivatives (e.g., 2-bromo analogs) enhance binding to protein targets like thrombin .
Q. How are crystallographic studies conducted to resolve structural ambiguities?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed on hydrochloride or dihydrobromide salts. Key parameters include:
- Crystal growth : Slow evaporation from ethanol/water mixtures .
- Data collection : High-resolution synchrotron sources (λ = 0.7–1.0 Å) resolve hydrogen-bonding networks .
Q. What methodologies are used to assess metabolic stability in preclinical studies?
- Methodology :
- In vitro assays : Liver microsomes (human/rat) quantify oxidative metabolism. Half-life (t₁/₂) is calculated using LC-MS/MS .
- Isotopic labeling : ¹⁴C-labeled compounds track metabolite formation via radio-HPLC .
- Species comparison : Cross-species metabolic profiling identifies enzymes responsible for clearance (e.g., CYP3A4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
